MFCD18317679

Description

MFCD18317679 (hypothetical identifier; analogous to compounds in the provided evidence) is a heterocyclic compound featuring a pyrrolo-triazine core structure. While specific data for this exact MDL number is unavailable in the provided evidence, its structural and functional analogs, such as CAS 918538-05-3 (MDL: MFCD11044885), provide a basis for analysis. Key properties of such compounds include:

- Molecular Formula: C₆H₃Cl₂N₃ (for CAS 918538-05-3) .

- Molecular Weight: 188.01 g/mol.

- Synthesis: Typically synthesized via nucleophilic substitution reactions, using reagents like N-ethyl-N,N-diisopropylamine and iodides in polar aprotic solvents (e.g., DMF) under reflux conditions .

- Characterization: Validated via HPLC (≥95% purity), NMR (¹H/¹³C), and LC-MS .

Properties

IUPAC Name |

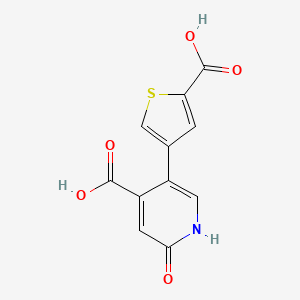

5-(5-carboxythiophen-3-yl)-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c13-9-2-6(10(14)15)7(3-12-9)5-1-8(11(16)17)18-4-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRFJUBXUGQXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C2=CSC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687683 | |

| Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-78-7 | |

| Record name | 5-(5-Carboxythiophen-3-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of MFCD18317679 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules . This technique is essential for ensuring the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis, which requires precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

MFCD18317679 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, which are known for their unique reactivity . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18317679 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317679 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Findings:

Structural Diversity :

- This compound analogs (e.g., CAS 918538-05-3) prioritize halogenated pyrrolo-triazines, whereas CAS 428854-24-4 incorporates a pyrazolo-pyridine scaffold with fluorinated aromatic substituents .

- Brominated benzoic acid derivatives (e.g., CAS 1761-61-1) exhibit higher solubility (-2.63 Log S) compared to chlorinated triazines (-2.47 Log S) due to polar carboxyl groups .

Bioactivity Profiles :

- Trifluoromethyl derivatives (e.g., CAS 1533-03-5) show enhanced blood-brain barrier (BBB) penetration (BBB score: 0.55) compared to halogenated triazines, making them suitable for CNS-targeted therapies .

- Pyrazolo-pyridine derivatives (CAS 428854-24-4) demonstrate marked anticancer activity, likely due to fluorobenzyl groups enhancing target binding affinity .

Synthetic Complexity :

- Nucleophilic substitution (this compound analogs) requires fewer steps (1–2 steps) but yields lower (60–80%) compared to multi-step coupling reactions for pyrazolo-pyridines (3–4 steps, 50–70% yield) .

- Catalytic cyclization (CAS 1761-61-1) achieves high yields (98%) using recyclable A-FGO catalysts, aligning with green chemistry principles .

Experimental and Analytical Considerations

- Purity Validation : HPLC protocols (as per and ) are critical for confirming ≥95% purity, especially for bioactivity assays .

- Risk Mitigation : Halogenated compounds (e.g., this compound analogs) require strict handling due to hazards like H315 (skin irritation) and H335 (respiratory irritation) .

- Abbreviations : Standard terms (e.g., DMF, NMR) should follow ACS guidelines to ensure clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.